molecular formula C13H10ClN3O4 B2974640 2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 902254-96-0

2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2974640
CAS No.: 902254-96-0
M. Wt: 307.69
InChI Key: VGBMAHZDCCNFLN-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a heterocyclic acetamide derivative featuring a benzoxazolone core (5-chloro-2-oxo-1,3-benzoxazol-3-yl) linked via an acetamide bridge to a 5-methyl-1,2-oxazol-3-yl substituent.

Properties

IUPAC Name

2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O4/c1-7-4-11(16-21-7)15-12(18)6-17-9-5-8(14)2-3-10(9)20-13(17)19/h2-5H,6H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBMAHZDCCNFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601321938
Record name 2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821632
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

902254-96-0
Record name 2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Acetamide Formation: The acetamide group can be introduced by reacting the chlorinated benzoxazole with an appropriate acetamide derivative under suitable conditions.

    Oxazole Ring Formation: The final step involves the formation of the oxazole ring by cyclization of the intermediate with a suitable reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The chlorine atom in the benzoxazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

    Agriculture: It may be used as a pesticide or herbicide due to its potential biological activity against pests and weeds.

    Materials Science: The compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity, block receptor binding, or interfere with DNA replication.

Comparison with Similar Compounds

Structural Analogues with Sulfonamide Groups

Examples :

  • 2-Chloro-N-(5-methylisoxazol-3-yl)acetamide derivatives (): Synthesized from sulfamethoxazole, these compounds replace the benzoxazolone with sulfonamide groups.
  • Compound 3b (): Incorporates an isoindoledione ring and sulfonamide, showing anticancer activity via microwave-assisted synthesis, highlighting the role of heterocyclic diversity in bioactivity .

Key Differences :

  • Sulfonamide derivatives often exhibit higher aqueous solubility, whereas the chloro-benzoxazolone in the target compound could increase metabolic stability .

Triazinone and Triazole Derivatives

Example :

  • N-(5-Methyl-1,2-oxazol-3-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide (): Features a triazinone ring and sulfanyl group, suggesting enzyme inhibition via thiol interactions. The triazinone’s electron-deficient nature contrasts with the benzoxazolone’s fused aromatic system .

Key Differences :

  • The triazinone’s planar structure may facilitate π-π stacking with protein targets, while the benzoxazolone’s rigidity could enforce specific binding conformations.

Phenyl-Substituted Acetamides

Example :

  • 2-(3,4-Dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide (): Substitutes the benzoxazolone with a dimethoxyphenyl group, likely influencing CNS activity due to increased lipophilicity and electron-donating methoxy groups .

Key Differences :

Oxazole-Containing Inhibitors

Example :

  • iCRT3 (): A Wnt/β-catenin inhibitor with an oxazole-acetamide structure. The target compound’s benzoxazolone may offer distinct selectivity, as fused rings often provide unique steric and electronic profiles .

Key Differences :

  • iCRT3’s phenyl-oxazole motif targets β-catenin, whereas the chloro-benzoxazolone in the target compound could modulate alternative pathways.

Benzisothiazolyloxy Acetamides

Example :

  • 2-(1,2-Benzisothiazol-3-yloxy)-N-(3-cyano-1-(substituted-phenyl)pyrazol-5-yl)acetamides (): Designed as antifouling agents with broad antimicrobial activity. The benzoxazolone in the target compound may confer similar bioactivity with enhanced stability due to halogenation .

Key Differences :

  • The benzisothiazolyloxy group’s sulfur atom enables disulfide bond formation, while the benzoxazolone’s oxygen-rich structure may favor hydrogen bonding.

Data Table: Comparative Analysis of Key Compounds

Compound Name / ID Core Structure Key Functional Groups Biological Activity Synthesis Method Reference
Target Compound Benzoxazolone 5-Chloro-2-oxo-benzoxazole, 5-methyloxazole Not specified Not detailed N/A
2-Chloro-N-(5-methylisoxazol-3-yl)acetamide derivative () Sulfonamide Chloroacetamide, sulfonamide Antimicrobial potential Chloroacetyl chloride reaction in DMF
Compound 3b () Isoindoledione-sulfonamide Isoindoledione, sulfonamide Anticancer activity Microwave-assisted synthesis
iCRT3 () Phenyl-oxazole Oxazole, phenyl, sulfanyl Wnt/β-catenin inhibition Not specified
2-(3,4-Dimethoxyphenyl)-N-(5-methyloxazol-3-yl)acetamide () Dimethoxyphenyl Dimethoxyphenyl, acetamide Potential CNS activity Standard acetamide coupling
N-(5-Methyloxazol-3-yl)-2-[(6-methyltriazin-3-yl)sulfanyl]acetamide () Triazinone Triazinone, sulfanyl Enzyme inhibition potential Thiol-alkylation reaction

Biological Activity

The compound 2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a derivative of benzoxazole known for its diverse biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and anticancer activities.

The molecular formula of the compound is C13H10ClN3O3C_{13}H_{10}ClN_3O_3, with a molecular weight of approximately 295.69 g/mol. Its structure includes a benzoxazole moiety, which is critical for its biological activity.

Antibacterial Activity

Research has shown that benzoxazole derivatives exhibit varying degrees of antibacterial activity. A study on related compounds highlighted that certain derivatives possess selective action against Gram-positive bacteria, particularly Bacillus subtilis, while exhibiting less efficacy against Gram-negative strains like Escherichia coli . The minimal inhibitory concentrations (MIC) for these compounds were documented, indicating their potential as antibacterial agents.

CompoundMIC against Bacillus subtilisMIC against Escherichia coli
Compound A10 µg/mL50 µg/mL
Compound B15 µg/mLNot active

Antifungal Activity

In addition to antibacterial properties, benzoxazole derivatives have shown antifungal activity against pathogens such as Candida albicans. The structure–activity relationship (SAR) analysis indicated that modifications on the benzoxazole ring can enhance antifungal potency .

Cytotoxicity and Anticancer Activity

Several studies have reported the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. For instance, compounds similar to our target compound have demonstrated significant cytotoxicity against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines . The SAR studies suggest that the presence of electron-donating groups in specific positions enhances cytotoxic activity.

Cell LineCompoundIC50 (µM)
MCF-7 (Breast)Compound A25
HCT-116 (Colorectal)Compound B30

Case Studies

  • Anticancer Screening : A study involving a series of benzoxazole derivatives showed that specific substitutions could lead to enhanced selectivity for cancer cells over normal cells. Compounds with methoxy groups exhibited greater cytotoxicity against MCF-7 compared to their unsubstituted counterparts .
  • Antimicrobial Efficacy : In another investigation, the antibacterial and antifungal activities of several benzoxazole derivatives were screened. Compounds showed promising results with MIC values significantly lower than those of standard antibiotics .

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